2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Overview
Description
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C11H19NO4. It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-butenoic acid and the tert-butoxycarbonyl (Boc) protected amine.
Esterification: The carboxylic acid group of 2-butenoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Amidation: The Boc-protected amine is then reacted with the ethyl ester of 2-butenoic acid under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-.
Deprotection: 2-Butenoic acid, 4-amino-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its ability to undergo hydrolysis and deprotection reactions, which release the active amine or carboxylic acid groups. These functional groups can then interact with biological targets such as enzymes or receptors, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the ester and Boc-protected amine groups, which can be selectively modified under specific conditions.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 4-amino-, ethyl ester: Lacks the Boc protection, making it more reactive.
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-, ethyl ester: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is unique due to its combination of an ethyl ester and a Boc-protected amine group. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHOURUZMGZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338105 |
Source
|
Record name | 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510729-27-8 |
Source
|
Record name | 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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